N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Overview
Description
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the thiophene ring via a coupling reaction. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxadiazole ring into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophenes, depending on the specific reaction pathway.
Scientific Research Applications
N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
- Thiophene-2-sulfonamide
- 1,2,4-Oxadiazole derivatives
- Thiophene-2-carboxamide
Uniqueness
What sets N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S3/c15-20(16,10-4-2-6-19-10)12-7-9-13-11(14-17-9)8-3-1-5-18-8/h1-6,12H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPSRWOCAHBNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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